Physicochemical Differentiation: LogP and TPSA Comparison with 1-Acetylpiperazine
1-Piperazinecarboxamide, 4-acetyl- exhibits an XLogP of -1.6 and a topological polar surface area (TPSA) of 66.6 Ų, based on computed data [1]. In comparison, 1-acetylpiperazine (CAS 13889-98-0)—which lacks the carboxamide group—has a LogP of -0.77 and a TPSA of 32.3 Ų . The target compound is therefore significantly more hydrophilic (ΔLogP ≈ -0.83) and possesses more than double the polar surface area (ΔTPSA ≈ 34.3 Ų). This increased polarity and hydrogen-bonding capacity are directly attributable to the carboxamide moiety and are expected to enhance aqueous solubility while reducing passive membrane permeability relative to the mono-acetylated analog.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP: -1.6; TPSA: 66.6 Ų |
| Comparator Or Baseline | 1-Acetylpiperazine (CAS 13889-98-0): LogP: -0.77; TPSA: 32.3 Ų |
| Quantified Difference | ΔLogP: -0.83; ΔTPSA: +34.3 Ų |
| Conditions | Computed physicochemical properties (XLogP3, TPSA) using standard predictive algorithms. |
Why This Matters
For researchers designing assays or formulations, the markedly lower LogP and higher TPSA of the target compound indicate superior aqueous solubility and distinct ADME behavior, making generic substitution with 1-acetylpiperazine inappropriate for studies where hydrophilicity is a critical parameter.
- [1] BaseChem. 6-氨基-2-乙基-2-甲基-色烷-4-酮 1-Piperazinecarboxamide,4-acetyl- (CAS 98337-79-2). http://basechem.org/chemical/87909 (accessed 2026-04-16). View Source
